molecular formula C21H22ClN3O2 B4520600 N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4520600
M. Wt: 383.9 g/mol
InChI Key: PBBLQKHJSUYNTO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is 383.1400546 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on carboxamide derivatives, including structures similar to the compound , has explored their synthesis and cytotoxic activity against cancer cell lines. Deady et al. (2003) conducted a study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. The compounds demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds showing IC50 values less than 10 nM. This highlights the potential therapeutic applications of such compounds in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor

In the realm of pharmacology, Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1) as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen. This discovery is significant for pharmacological research and drug development, offering a new potential lead for drugs targeting this receptor (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation

Research on the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) has also been conducted. Khurana et al. (2014) identified key structural requirements for allosteric modulation of CB1, which impacts the binding affinity and cooperativity. This work contributes to the understanding of how specific chemical modifications can enhance the pharmacological profile of compounds targeting CB1 (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-4-6-16(7-5-14)20-12-18(24-27-20)21(26)23-13-19(25(2)3)15-8-10-17(22)11-9-15/h4-12,19H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBLQKHJSUYNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

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